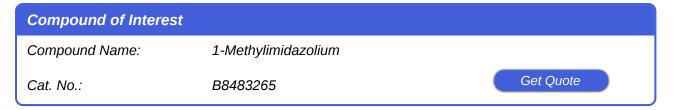


A Comparative Guide to Computational and Experimental Data for 1-Methylimidazolium Properties

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational and experimental data for the physicochemical properties of **1-methylimidazolium**-based ionic liquids. By presenting quantitative data from both in silico and laboratory studies, this document aims to offer a comprehensive resource for researchers working with these compounds. The focus is on key thermophysical properties: density, viscosity, and heat capacity, which are crucial for a wide range of applications, including as solvents in chemical reactions and in drug delivery systems.

Data Presentation: A Side-by-Side Comparison

The following table summarizes experimental and computational data for short-chain 1-alkyl-3-methylimidazolium chloride ionic liquids, which serve as close analogs to the parent 1-methylimidazolium chloride. This comparative approach allows for an assessment of the accuracy and predictive power of various computational methods.



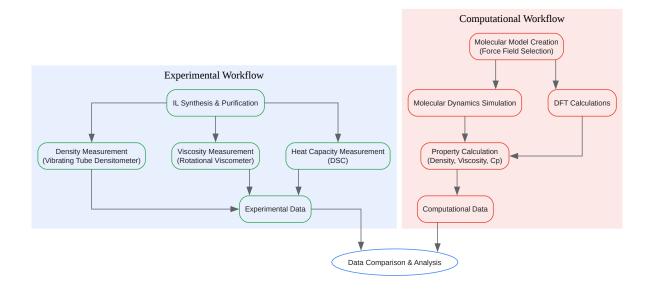
Property	Ionic Liquid	Experiment al Value	Computatio nal Value	Method	Temperatur e (K)
Density (g/cm³)	1-Butyl-3- methylimidaz olium chloride ([C4mim][Cl])	1.08	1.075	Molecular Dynamics	298.15
1-Dodecyl-3- methylimidaz olium chloride ([C12mim] [CI])	~1.03	Not specified	Not specified	Not specified	
1-Allyl-3- methylimidaz olium chloride ([Amim][Cl])	1.1289	Not specified	Vibrating tube densimeter	298.15[1]	
Viscosity (mPa·s)	1-Ethyl-3- methylimidaz olium chloride ([emim][Cl])	~50	Overestimate d by 20-50%	Molecular Dynamics	~300
1-Butyl-3- methylimidaz olium chloride ([C4mim][Cl])	11,000 (at 303.15 K)	Not specified	Not specified	303.15[2]	
1-Hexyl-3- methylimidaz olium chloride ([C6mim][CI])	Not specified	Not specified	Not specified	Not specified	
1-Octyl-3- methylimidaz olium chloride ([C8mim][Cl])	Not specified	Not specified	Not specified	Not specified	
Heat Capacity	1-Butyl-3- methylimidaz	~1.5	Not specified	Adiabatic Calorimetry	298



(J/g·K)	olium chloride ([bmim][Cl])			
1-Ethyl-3- methylimidaz olium diethyl phosphate	4.52	Not specified	DSC	Not specified[3]

Experimental and Computational Workflow

The following diagram illustrates the typical workflow for comparing experimental and computational data for ionic liquid properties.



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Workflow for comparing experimental and computational data.



Experimental ProtocolsDensity Measurement

Experimental densities of ionic liquids are commonly determined using a vibrating tube densimeter.[4][5] The principle involves measuring the oscillation period of a U-shaped tube filled with the sample. The density is then calculated from the relationship between the oscillation period and the mass of the sample in the tube. The instrument is typically calibrated with substances of known density, such as dry air and ultrapure water, at atmospheric pressure.[4] For accurate measurements, the temperature of the sample is controlled with a precision of ±0.01 K.

Viscosity Measurement

The viscosity of ionic liquids is often measured using rotational viscometers or capillary viscometers.[5][6][7][8] Rotational viscometers measure the torque required to rotate a spindle immersed in the fluid at a constant angular velocity. The viscosity is proportional to this torque. Capillary viscometers, such as the Ubbelohde type, measure the time it takes for a fixed volume of liquid to flow through a capillary of a known diameter and length under gravity. The kinematic viscosity is then calculated from this time, and the dynamic viscosity is obtained by multiplying the kinematic viscosity by the density of the liquid. For electrically conducting liquids like ionic liquids, vibrating-wire viscometers have also been shown to be effective.[6][7]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a widely used technique to measure the heat capacity of ionic liquids.[3] In a typical DSC experiment, a sample and a reference material are subjected to a controlled temperature program. The difference in heat flow required to maintain the sample and reference at the same temperature is measured. This heat flow difference is directly proportional to the heat capacity of the sample. The measurements are typically carried out over a range of temperatures, and the instrument is calibrated using a standard material with a known heat capacity, such as sapphire.[3]

Computational Methodologies Molecular Dynamics (MD) Simulations



Molecular dynamics simulations are a powerful tool for predicting the thermophysical properties of ionic liquids.[9][10][11][12][13] These simulations model the ionic liquid at the atomic level, where the interactions between atoms are described by a force field.[9] The quality of the simulation results is highly dependent on the accuracy of the force field used.[13]

A typical MD simulation protocol involves:

- Model Setup: Creating a simulation box containing a specific number of ion pairs with random initial positions and velocities.
- Equilibration: Running the simulation for a period to allow the system to reach thermal equilibrium at a desired temperature and pressure.
- Production Run: Continuing the simulation to collect data for calculating properties. Density is typically calculated from the average volume of the simulation box, while viscosity can be determined using methods like the Green-Kubo formalism, which relates the viscosity to the time integral of the stress autocorrelation function.[14]

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules.[15][16][17][18][19] For ionic liquids, DFT can be used to calculate properties of single ion pairs or small clusters of ions. While DFT is computationally more expensive than MD, it can provide valuable insights into intermolecular interactions and can be used to parameterize force fields for MD simulations.[15]

A general DFT calculation protocol includes:

- Geometry Optimization: Finding the lowest energy conformation of the ion pair or cluster.
- Frequency Calculation: To confirm that the optimized structure corresponds to a true energy minimum.
- Property Calculation: Deriving properties such as interaction energies, charge distributions, and vibrational frequencies from the calculated electronic structure. While direct calculation of bulk properties like density and viscosity from DFT is not straightforward, the method is



crucial for understanding the fundamental interactions that govern these macroscopic properties.[16]

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